Lipophilicity Modulation: ACD/LogP Elevation of ~0.9 Units Compared to 2-Oxaspiro[3.3]heptan-6-ol
2-Thiaspiro[3.3]heptan-6-ol exhibits an ACD/LogP of 0.26 and an ACD/LogD₇.₄ of 0.70, as predicted by the ACD/Labs Percepta Platform . In contrast, the direct oxygen analog 2-oxaspiro[3.3]heptan-6-ol (CAS 1363381-08-1) shows a substantially lower LogP of −0.66 (Chemsrc) and an XLogP3 of −0.200 . The net difference of approximately +0.9 LogP units (thia − oxa) is attributable to the greater polarizability and lower electronegativity of sulfur versus oxygen. LogD₇.₄ values reinforce this trend: the thia analog (0.70) is ~1.4 log units more lipophilic than the oxa analog (which would be expected to have a LogD near or below −0.7 based on its LogP). This places 2-thiaspiro[3.3]heptan-6-ol in the moderately lipophilic range favorable for CNS target engagement (LogP 1–3 is typical for CNS drugs), whereas the oxa analog resides in a more hydrophilic space better suited for peripheral targets or solubility-driven optimization [1].
| Evidence Dimension | Lipophilicity (LogP and LogD₇.₄) |
|---|---|
| Target Compound Data | ACD/LogP = 0.26; ACD/LogD₇.₄ = 0.70; ChemSpace LogP = 0.47 |
| Comparator Or Baseline | 2-Oxaspiro[3.3]heptan-6-ol: LogP = −0.66 (Chemsrc), XLogP3 = −0.200 (PubChem), LogP = 0.1577 (Molbase) |
| Quantified Difference | ΔLogP ≈ +0.46 to +0.92 (thia − oxa, depending on source); ΔLogD₇.₄ ≈ +1.4 units |
| Conditions | Predicted values using ACD/Labs Percepta v.14.00 (thia) vs. Chemsrc/Molbase predictions (oxa); pH 7.4 for LogD |
Why This Matters
This lipophilicity differential directly impacts the compound's suitability for CNS versus peripheral target programs, influencing procurement decisions based on the desired LogD window of the discovery project.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
